molecular formula C17H25N3Na2O17P2 B116659 Uridine 5'-diphospho-N-acetylglucosamine disodium salt CAS No. 91183-98-1

Uridine 5'-diphospho-N-acetylglucosamine disodium salt

Cat. No. B116659
CAS RN: 91183-98-1
M. Wt: 651.3 g/mol
InChI Key: HXWKMJZFIJNGES-YZVFIFBQSA-L
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Description

Uridine 5’-diphospho-N-acetylglucosamine disodium salt (UDP-GlcNAc) is a nucleotide sugar . It is a donor substrate for the transfer of GlcNAc to the dolichol precursor in the synthesis of N-glycans . It is also a substrate for O-GlcNAc transferase (OGT) .


Synthesis Analysis

UDP-GlcNAc is synthesized from glucose via the hexosamine biosynthetic pathway (HBP) . It is actively transported into the Golgi by the nucleotide sugar transporter (NST) .


Molecular Structure Analysis

The molecular formula of UDP-GlcNAc is C17H25N3O17P2 . Its molecular weight is 651.32 .


Chemical Reactions Analysis

UDP-GlcNAc is used by glycosyltransferases to transfer N-acetylglucosamine residues to substrates . It is also used in the synthesis of N-glycans .


Physical And Chemical Properties Analysis

UDP-GlcNAc is a powder that is stored at -20°C . It is soluble in water .

Scientific Research Applications

Structural Studies and Catalytic Mechanisms

Uridine 5'-diphospho-N-acetylglucosamine (UDP-GlcNAc) is a key precursor in the synthesis of bacterial and fungal cell walls and plays a crucial role in N-linked glycosylation and the glycosylphosphoinositol anchor of eukaryotic proteins. The crystal structure of UDP-GlcNAc pyrophosphorylase from Candida albicans revealed intricate details about the enzyme's active site and its induced fit movements upon ligand binding, shedding light on its catalytic mechanism (Maruyama et al., 2007).

Production and Synthesis

Efficient production methods for UDP-GlcNAc are essential due to its importance as a substrate in oligosaccharide synthesis. A multistep enzymatic system using three bioactive enzymes and dried yeast has been developed, showcasing an optimized method for producing UDP-GlcNAc with high yield (Zhou et al., 2010). Additionally, an advanced yeast-based method utilizing additional enzymes resulted in a significant increase in the yield of UDP-GlcNAc, demonstrating the potential for practical production applications (Okuyama et al., 2000).

Applications in Glycosylation and Biochemistry

UDP-GlcNAc serves as a donor substrate for various biochemical processes. For instance, it's used in the modification of nucleocytoplasmic proteins, and novel rearrangement reactions involving UDP-GlcNAc have been observed, offering insights into its role in protein O-glycosylation (Liu et al., 2006). Furthermore, innovative methods combining enzymatic catalysis and chemical biotinylation have been developed to create biotinylated nucleotide sugars, highlighting the versatility and applicability of UDP-GlcNAc in enzymatic and biochemical syntheses (Namdjou et al., 2007).

properties

IUPAC Name

disodium;[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O17P2.2Na/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28;;/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28);;/q;2*+1/p-2/t7-,8-,10-,11-,12-,13-,14-,15-,16-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWKMJZFIJNGES-YZVFIFBQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3Na2O17P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401036036
Record name Uridine 5'-diphospho-N-acetylglucosamine sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401036036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

651.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Uridine 5'-diphospho-N-acetylglucosamine sodium salt

CAS RN

91183-98-1
Record name Uridine 5'-diphospho-N-acetylglucosamine sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401036036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Uridine 5'-(trihydrogen diphosphate), mono[2-(acetylamino)-2-deoxy-α-d-glucopyranosyl] ester, disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.085.258
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Uridine 5'-diphospho-N-acetylglucosamine disodium salt
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Uridine 5'-diphospho-N-acetylglucosamine disodium salt
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Uridine 5'-diphospho-N-acetylglucosamine disodium salt
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Uridine 5'-diphospho-N-acetylglucosamine disodium salt
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Reactant of Route 6
Uridine 5'-diphospho-N-acetylglucosamine disodium salt

Citations

For This Compound
8
Citations
HD Liu, YM Li, JT Du, J Hu… - Journal of mass …, 2006 - Wiley Online Library
Uridine 5′‐diphospho‐N‐acetylglucosamine (UDP‐GlcNAc) is the final product of hexosamine biosynthetic pathway (HSP) and the donor substrate for the modification of …
M Qiao, J Zhang, J Li, L Xing, X Zhou, Y Xie… - Process …, 2023 - Elsevier
… Imidazole-2-carboxaldehyde, fluorescein isothiocyanate, uridine 5’ -diphospho-N-acetylglucosamine disodium salt, uridine diphosphate N-acetylgalactosamine disodium salt were from …
Number of citations: 0 www.sciencedirect.com
H Nozaki, T Matsuzawa, T Nakamura, I Arai… - … et Biophysica Acta (BBA …, 2003 - Elsevier
The activity of α3-d-mannoside-β-1,2-N-acetylglucosaminyltransferase I (GnT I; EC 2.4.1.101), which catalyzes the first step in the conversion of oligomannose to complex or hybrid N-…
Number of citations: 7 www.sciencedirect.com
PH Weigel, AJ Padgett-McCue… - … : Methods and Protocols, 2013 - Springer
Detecting and quantifying hyaluronan (HA) made by Class I HA synthase (HAS) and determining the level of activity of these membrane-bound enzymes is critical in studies to …
Number of citations: 9 link.springer.com
野崎浩文, 宮本明夫, 林憲悟, 松井基純… - Journal of Applied …, 2004 - jlc.jst.go.jp
The activity of α3-D-mannoside-β-1,2-N-acetylglucosaminyltransferase I (GnT I; EC 2.4.1.101), which catalyzes the first step in the conversion of oligomannose to complex or hybrid N-…
Number of citations: 1 jlc.jst.go.jp
Q Li, Y Zhao, Y Xie - Foods, 2021 - mdpi.com
Paeonol can effectively inhibit Aspergillus flavus (A. flavus) via damaging cell walls. In this work, paeonol treatment remarkably destroyed both the outer amorphous layer and the inner …
Number of citations: 4 www.mdpi.com
F VANDENBROECK - libstore.ugent.be
“De auteur en de promotor geven de toelating deze masterproef voor consultatie beschikbaar te stellen en delen ervan te kopiëren voor persoonlijk gebruik. Elk ander gebruik valt …
Number of citations: 0 libstore.ugent.be
野崎浩文, 宮本明夫, 林憲悟, 松井基純… - Journal of Applied …, 2004 - jstage.jst.go.jp
ウシ優性卵胞と閉鎖卵胞の両卵胞液 (bFF) 中に β2-N-アセチルグルコサミニルトランスフェラーゼ I (GnT I) 活性を検出した. 本酵素活性は至適 pH を 5.8 に示し, 二価金属イオン絶対依存性 (Co 2++…
Number of citations: 4 www.jstage.jst.go.jp

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